5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOCZSWNTKSRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700115 | |
| Record name | 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269293-60-8 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-fluoro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile as the starting material. KF acts as the fluorine source, while phase-transfer catalysts (PTCs) such as tetrabutylammonium hydrogen sulfate enhance reactivity by solubilizing the fluoride ion in organic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). The process is conducted at elevated temperatures (120–150°C) under inert atmospheric conditions.
Key Variables:
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Catalyst Loading: Optimal PTC concentration ranges from 1–5 mol%, with excess leading to side reactions.
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Solvent Choice: DMAc outperforms DMF in conversion rates due to its higher boiling point and stability under prolonged heating.
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Equipment: Non-glass reactors (e.g., Teflon or stainless steel) prevent silica leaching from glass, which can deactivate KF.
Experimental Protocol and Yield Optimization
A representative procedure involves heating 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile (100 mmol) with spray-dried KF (120 mmol) and tetrabutylammonium hydrogen sulfate (3 mol%) in DMAc at 150°C for 3 hours. Gas chromatography (GC) analysis typically shows >95% conversion, with subsequent vacuum distillation yielding the product at 85–90% purity.
Table 1: Fluorination Efficiency Under Varied Conditions
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Purity (%) |
|---|---|---|---|---|
| DMAc | 150 | 3 | 100 | 90 |
| DMF | 150 | 3 | 98 | 89 |
| DMAc | 130 | 6 | 78 | 82 |
Cyclization of Fluorinated β-Keto-Nitrile Intermediates
An alternative route constructs the pyrazole ring de novo using fluorinated precursors. This method avoids halogen exchange by incorporating fluorine early in the synthesis.
Precursor Synthesis and Cyclization
The process begins with the preparation of a β-keto-nitrile derivative containing a fluorine atom. For example, ethyl 4-cyano-3-fluoroacetoacetate is treated with methylhydrazine in ethanol under reflux. The cyclization proceeds via nucleophilic attack of the hydrazine nitrogen on the keto group, followed by dehydration to form the pyrazole ring.
Challenges:
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Regioselectivity: Competing pathways may yield 3-fluoro or 5-fluoro isomers, requiring careful temperature control.
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Nitrogen Source: Methylhydrazine must be added stoichiometrically to ensure complete consumption of the β-keto-nitrile.
Yield and Scalability
Laboratory-scale trials report yields of 60–70%, with purity >80% after recrystallization from hexane/ethyl acetate. Scaling this method requires optimizing the β-keto-nitrile synthesis, which often involves hazardous fluorinating agents like Selectfluor®.
Post-Cyclization Functional Group Modification
This two-step approach involves synthesizing a pyrazole carbonyl intermediate (e.g., 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde) followed by conversion of the aldehyde to a cyano group.
Aldehyde to Nitrile Conversion
The aldehyde intermediate is treated with hydroxylamine hydrochloride to form an oxime, which undergoes dehydration using phosphorus oxychloride (POCl3) or Burgess reagent. This method, while reliable, introduces additional purification steps to remove byproducts like ammonium salts.
Table 2: Nitrilation Efficiency
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl3/NH3 | 0–25 | 12 | 75 |
| Burgess reagent | 80 | 6 | 82 |
| TFAA/DMAP | 40 | 8 | 68 |
Comparative Analysis of Methods
Halogen Exchange Advantages:
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High conversion rates (>95%) with minimal byproducts.
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Scalable to industrial production using continuous-flow reactors.
Cyclization Route Limitations:
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Limited availability of fluorinated β-keto-nitrile precursors.
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Moderate yields due to competing isomer formation.
Functional Group Modification Drawbacks:
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Multi-step synthesis increases cost and time.
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Hazardous reagents like POCl3 require specialized handling.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives.
Scientific Research Applications
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-carbonitrile Derivatives
Below is a detailed comparison of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects at Position 1 The methyl group in the target compound reduces steric hindrance compared to aryl-substituted analogs like 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-70-2). This smaller substituent enhances solubility and synthetic accessibility. Aryl groups (e.g., 4-fluorophenyl) introduce π-π stacking interactions, beneficial for binding to hydrophobic protein pockets but may reduce bioavailability.
Halogen vs. Amino Group at Position 5 Fluorine (target compound) increases electronegativity and lipophilicity, improving membrane permeability compared to chlorine (e.g., 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile).
Functional Group at Position 4
- The nitrile group is a common feature in all compared compounds, contributing to dipole interactions and serving as a synthetic handle for further derivatization.
Biological Activity
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile features a pyrazole ring with a fluorine atom and a nitrile group, contributing to its unique chemical properties. The presence of these functional groups enhances its reactivity and biological interactions, making it a valuable candidate for various applications in pharmacology.
Antimicrobial Activity
Research indicates that 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentration (MIC) values for derivatives of related pyrazole compounds ranged from 4 μg/mL to 2048 μg/mL, demonstrating varying degrees of efficacy against different pathogens .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. In vitro assays revealed that derivatives of pyrazole-4-carbonitrile exhibited substantial inhibition of DPPH free radicals, with IC50 values between 12.21 and 12.88 μg/mL . This suggests potential applications in combating oxidative stress-related diseases.
Anticancer Activity
Preliminary studies have shown that certain derivatives of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile possess anticancer properties. For instance, aminopyrazoles have demonstrated inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) . These findings indicate that modifications to the pyrazole structure can enhance anticancer activity while minimizing toxicity to normal cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Contains an amino group | Moderate anticancer activity |
| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Contains a phenyl group | Antimicrobial properties |
| 5-Fluoro-3-phenyl-1H-indole derivatives | Indole core with fluorine | Varying anticancer effects |
The distinct combination of a fluorine atom and a nitrile group in 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile imparts specific chemical reactivity and biological properties that set it apart from other pyrazoles.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that synthesized derivatives showed high antimicrobial activity against clinical strains, suggesting their potential as new antimicrobial agents .
- Antioxidant Activity : Derivatives were tested for antioxidant properties using various assays, leading to promising results that indicate their usefulness in treating oxidative stress .
- Cancer Cell Proliferation : Research on aminopyrazoles indicated significant inhibition of cancer cell growth while sparing normal cells, highlighting their potential in cancer therapy .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ≈ -120 to -140 ppm). ¹H NMR distinguishes methyl (δ ~3.0–3.5 ppm) and nitrile-adjacent protons (δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Sharp peaks at ~2240 cm⁻¹ (C≡N stretch) and 1600–1650 cm⁻¹ (C=C/C=N pyrazole ring) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve substituent positions and intermolecular interactions (e.g., hydrogen bonding involving nitrile groups) .
Advanced Tip : For ambiguous spectral data, use DFT calculations (e.g., B3LYP/6-31G**) to simulate and validate experimental results .
How can researchers optimize reaction conditions to mitigate low yields or impurities?
Advanced Research Question
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios systematically. For example, a central composite design identified acetonitrile as optimal for nitrile stability .
- Green Chemistry : Mechanochemical synthesis (ball milling) eliminates solvent waste and achieves >85% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts like unreacted hydrazines .
What computational approaches aid in predicting the compound’s reactivity and interactions?
Advanced Research Question
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile, the nitrile carbon shows high electrophilicity, favoring nucleophilic additions .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies. Fluorine substitution enhances hydrophobic interactions in enzyme pockets .
Table 2 : Key DFT Parameters
| Parameter | Value (B3LYP/6-31G**) | Significance |
|---|---|---|
| HOMO-LUMO gap (eV) | 4.2 | Predicts chemical stability |
| Mulliken charge (C≡N) | -0.45 | Indicates nucleophilic attack sites |
How do structural modifications impact biological activity, and what contradictions exist in SAR data?
Advanced Research Question
- Substituent Effects :
- Fluorine : Enhances metabolic stability and membrane permeability .
- Nitrile : Acts as a hydrogen bond acceptor, critical for enzyme inhibition .
- Data Contradictions :
What challenges arise in crystallographic analysis of pyrazole derivatives, and how are they addressed?
Advanced Research Question
- Challenges :
- Best Practices :
- High-Resolution Data : Collect to 0.8 Å resolution for accurate electron density maps.
- Hydrogen Bond Analysis : Identify π-π stacking or C–H∙∙∙F interactions to explain packing motifs .
How can researchers resolve discrepancies in reported synthetic yields or spectroscopic data?
Advanced Research Question
- Case Study : Discrepancies in nitrile IR peaks (2240 vs. 2220 cm⁻¹) may arise from solvent polarity or crystal packing. Validate via solid-state IR and solution-phase comparisons .
- Reproducibility : Cross-validate using independent synthetic routes (e.g., compare reflux vs. microwave-assisted methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
